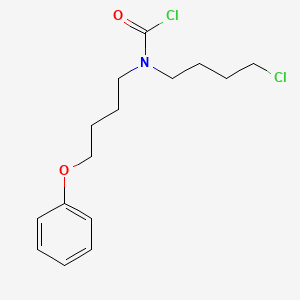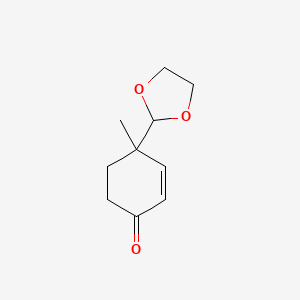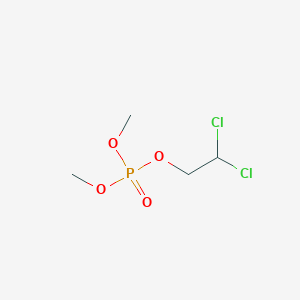![molecular formula C35H38N4O10 B14303880 3-[5-[[3-(2-carboxyethyl)-5-[[3-(2-carboxyethyl)-4-methyl-5-oxopyrrol-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-2-[[4-(2-carboxyethyl)-3-methyl-5-oxopyrrol-2-yl]methylidene]-4-methylpyrrol-3-yl]propanoic acid CAS No. 113739-18-7](/img/structure/B14303880.png)
3-[5-[[3-(2-carboxyethyl)-5-[[3-(2-carboxyethyl)-4-methyl-5-oxopyrrol-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-2-[[4-(2-carboxyethyl)-3-methyl-5-oxopyrrol-2-yl]methylidene]-4-methylpyrrol-3-yl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[5-[[3-(2-carboxyethyl)-5-[[3-(2-carboxyethyl)-4-methyl-5-oxopyrrol-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-2-[[4-(2-carboxyethyl)-3-methyl-5-oxopyrrol-2-yl]methylidene]-4-methylpyrrol-3-yl]propanoic acid is a complex organic compound characterized by multiple pyrrole rings and carboxyethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including:
Formation of Pyrrole Rings: Pyrrole rings can be synthesized through the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of Carboxyethyl Groups: Carboxyethyl groups can be introduced through alkylation reactions using appropriate alkyl halides.
Condensation Reactions: The pyrrole rings can be linked through condensation reactions, often involving aldehydes or ketones.
Industrial Production Methods
Industrial production of such compounds may involve:
Batch Processing: Using large-scale reactors to carry out the multi-step synthesis.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole rings.
Reduction: Reduction reactions can occur at the carbonyl groups.
Substitution: Various substitution reactions can take place, especially at the carboxyethyl groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Acid or base catalysts for condensation reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized or reduced forms of the original compound.
科学研究应用
Chemistry
Catalysis: Compounds with multiple pyrrole rings can act as catalysts in organic reactions.
Material Science: Used in the development of conductive polymers and other advanced materials.
Biology
Biomimetics: Studied for their structural similarity to natural porphyrins and chlorophylls.
Drug Development:
Medicine
Diagnostics: Used in the development of diagnostic agents for imaging and other medical applications.
Therapeutics: Investigated for their potential therapeutic properties.
Industry
Dyes and Pigments: Used in the production of dyes and pigments due to their vibrant colors.
Sensors: Employed in the development of chemical sensors.
作用机制
The mechanism of action for such compounds often involves:
Molecular Targets: Interaction with specific proteins or enzymes.
Pathways: Modulation of biochemical pathways, such as oxidative stress or signal transduction.
相似化合物的比较
Similar Compounds
Porphyrins: Similar in structure and function, used in various biological and industrial applications.
Chlorophylls: Natural compounds with similar pyrrole ring structures, essential for photosynthesis.
属性
CAS 编号 |
113739-18-7 |
|---|---|
分子式 |
C35H38N4O10 |
分子量 |
674.7 g/mol |
IUPAC 名称 |
3-[5-[[3-(2-carboxyethyl)-5-[[3-(2-carboxyethyl)-4-methyl-5-oxopyrrol-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-2-[[4-(2-carboxyethyl)-3-methyl-5-oxopyrrol-2-yl]methylidene]-4-methylpyrrol-3-yl]propanoic acid |
InChI |
InChI=1S/C35H38N4O10/c1-16-21(6-10-31(42)43)28(15-26-18(3)23(35(49)38-26)8-12-33(46)47)36-24(16)13-27-20(5-9-30(40)41)17(2)25(37-27)14-29-22(7-11-32(44)45)19(4)34(48)39-29/h13-15,36-37H,5-12H2,1-4H3,(H,39,48)(H,40,41)(H,42,43)(H,44,45)(H,46,47) |
InChI 键 |
YFSFNZDSWYWWLL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC2=NC(=O)C(=C2C)CCC(=O)O)NC1=CC3=C(C(=C(N3)C=C4C(=C(C(=O)N4)C)CCC(=O)O)C)CCC(=O)O)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


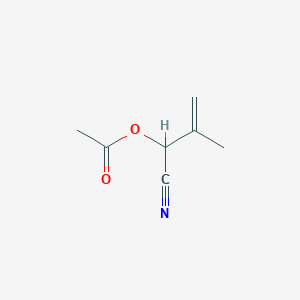
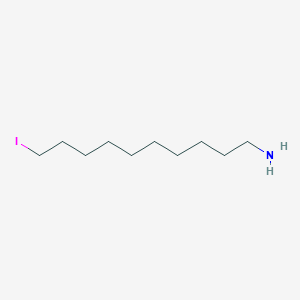




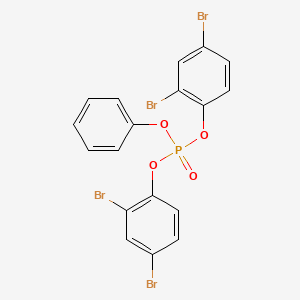


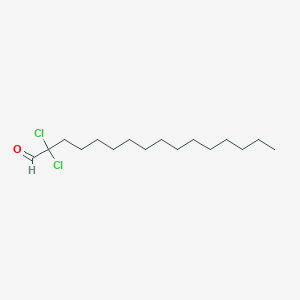
![1,1'-{Methylenebis[(4,1-phenylene)oxymethylene]}bis(2-methylbenzene)](/img/structure/B14303881.png)
